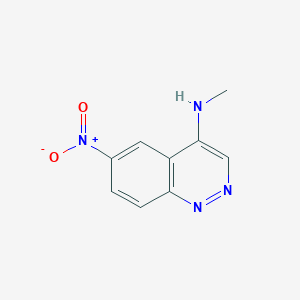

N-Methyl-6-nitrocinnolin-4-amine

Description

Properties

CAS No. |

16077-23-9 |

|---|---|

Molecular Formula |

C9H8N4O2 |

Molecular Weight |

204.19 g/mol |

IUPAC Name |

N-methyl-6-nitrocinnolin-4-amine |

InChI |

InChI=1S/C9H8N4O2/c1-10-9-5-11-12-8-3-2-6(13(14)15)4-7(8)9/h2-5H,1H3,(H,10,12) |

InChI Key |

VHDFDJDAJKKJBA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CN=NC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Alkylation with Methyl Iodide or Methyl Sulfate

- Reaction of the primary amine with methyl iodide (CH3I) or dimethyl sulfate in the presence of a base (e.g., KOH) in a polar aprotic solvent (e.g., acetone) can yield the N-methyl derivative.

- Control of stoichiometry and reaction time is essential to avoid over-alkylation to secondary or tertiary amines.

Reductive Methylation (Reductive Amination)

- Reaction of the primary amine with formaldehyde followed by reduction (e.g., sodium cyanoborohydride or catalytic hydrogenation) selectively introduces the methyl group on nitrogen.

- This method offers mild conditions and high selectivity.

Catalytic Methylation Using Methanol or Other Methyl Donors

- Transition metal-catalyzed methylation using methanol as a methyl source under hydrogenation conditions has been reported for aromatic amines.

- This method is less common but can be effective for sensitive substrates.

Representative Preparation Procedure (Literature-Inspired)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Nitration | Cinnoline or precursor + HNO3/H2SO4, 0-5 °C | 6-Nitrocinnoline derivative | Controlled temperature to avoid over-nitration |

| 2. Amination | 4-Chlorocinnoline + NH3 (excess), reflux in ethanol | 6-Nitrocinnolin-4-amine | SNAr reaction |

| 3. N-Methylation | 6-Nitrocinnolin-4-amine + CH3I + KOH, reflux in acetone | This compound | Purification by recrystallization |

Data Table: Comparison of N-Methylation Methods for Aromatic Amines

| Method | Reagents/Conditions | Yield (%) | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation with CH3I | Methyl iodide, KOH, acetone, reflux | 60-85 | High | Simple, direct | Over-alkylation risk |

| Reductive Methylation | Formaldehyde, NaBH3CN, MeOH, rt | 70-90 | Very high | Mild, selective | Requires reducing agent |

| Catalytic Methylation | Methanol, Pd/C, H2, elevated temp | 50-75 | Moderate | Green reagent (methanol) | Requires catalyst, H2 |

Research Findings and Optimization Notes

- Excess ammonia or amine nucleophile is often used in the amination step to drive the reaction toward the primary amine and minimize side products.

- Methyl iodide alkylation requires careful control of equivalents and reaction time to prevent formation of N,N-dimethyl derivatives.

- Reductive methylation is favored for sensitive substrates due to mild conditions and high selectivity, with yields reported up to 90% in aromatic amines.

- The presence of the electron-withdrawing nitro group at the 6-position can influence the nucleophilicity of the amino group and the reactivity in methylation steps, often requiring optimization of reaction conditions.

- Purification typically involves recrystallization from ethanol or acetone to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-nitrocinnolin-4-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas, catalytic systems, and methylating agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various methylated and reduced derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

N-Methyl-6-nitrocinnolin-4-amine has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, antioxidants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-6-nitrocinnolin-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to interact with specific enzymes and receptors, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Differences :

- Electron-Withdrawing Effects: The 6-nitro group in this compound enhances electrophilicity compared to the 6-fluoro or 3-nitro substituents in analogs. This may influence reactivity in nucleophilic aromatic substitution or redox reactions .

Quinoline-Based Analogues

Quinoline derivatives (e.g., 3-nitroquinolines) share a similar fused aromatic system but replace the pyridazine ring with a pyridine. Examples include:

Key Differences :

- Synthetic Accessibility: NQ15 is synthesized in 94% yield via aromatic amination, suggesting that the cinnoline scaffold in this compound may require optimization for comparable efficiency .

- Pharmacological Potential: Quinoline analogs like NQ15/NQ16 exhibit antitumor and antimicrobial activity in preclinical studies, attributed to nitro group-mediated DNA intercalation or enzyme inhibition. The cinnoline analog’s bioactivity remains unexplored but warrants investigation .

Pyrimidine and Pyrimidin-Amine Derivatives

Pyrimidine-based compounds share nitrogen-rich aromatic systems but lack the fused bicyclic structure. Notable examples:

Key Differences :

- Ring Strain: Pyrimidines are monocyclic, reducing steric hindrance compared to cinnolines. This may enhance solubility but limit π-π stacking interactions in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.